
Indole-4-carboxaldehyde
Overview
Description
Indole-4-carboxaldehyde (I4C, C₉H₇NO, CAS 1074-86-8) is a naturally occurring indole derivative isolated from the seaweed Sargassum thunbergii . It exhibits significant biological activities, including anti-inflammatory and anti-adipogenic effects. Studies demonstrate its ability to attenuate methylglyoxal (MGO)-induced hepatic inflammation in HepG2 cells by upregulating glyoxalase-1 (Glo-1), thereby reducing advanced glycation end products (AGEs) and receptor for AGEs (RAGE) expression . Its synthesis involves methanol extraction followed by silica column and reverse-phase HPLC chromatography, yielding >97% purity .
Preparation Methods
Oxidation of Indole-4-Methanol Using Tetrapropylammonium Perruthenate (TPAP)
The oxidation of indole-4-methanol to indole-4-carboxaldehyde represents a high-yielding and efficient method. This approach leverages TPAP as a stoichiometric oxidant in the presence of N-methylmorpholine N-oxide (NMO) as a co-oxidant .
Reaction Conditions and Procedure
A mixture of indole-4-methanol (17 mmol), TPAP (0.85 mmol), and NMO (25 mmol) in anhydrous methylene chloride (30 mL) is stirred under nitrogen at room temperature for 1 hour. Molecular sieves (4 Å) are added to absorb moisture, ensuring reaction efficiency. Post-reaction purification via silica gel chromatography (CH₂Cl₂) yields this compound as a white powder with an 80% isolated yield .
Key Data:
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Yield : 80%
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Characterization :
Mechanistic Insights
TPAP mediates the oxidation through a ruthenium-centered redox cycle. NMO regenerates TPAP by oxidizing Ru(VI) back to Ru(VII), enabling catalytic turnover. The reaction’s anhydrous conditions prevent over-oxidation to carboxylic acids, ensuring selective aldehyde formation .
Catalytic Vilsmeier-Haack Formylation for Indole Derivatives
While the classic Vilsmeier-Haack reaction typically targets the 3-position of indoles, recent advancements suggest adaptability for 4-position functionalization. A catalytic P(III)/P(V)=O cycle, demonstrated for indole-3-carboxaldehyde synthesis, offers a blueprint for 4-position modifications .
Reaction Design and Adaptability
The protocol employs 3-methyl-1-phenyl-2-phospholene 1-oxide (15 mol%) with DMF-d₇ as a deuterated formylating agent. Although initially applied to indole-3-carboxaldehyde, directing groups or modified substrates could redirect formylation to the 4-position .
Key Data:
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Catalyst : 3-Methyl-1-phenyl-2-phospholene 1-oxide
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Solvent : Dichloromethane or acetonitrile
Challenges and Opportunities
Achieving 4-position selectivity requires strategic substrate engineering. Electron-donating groups at the 3-position or steric hindrance may favor 4-formylation, though explicit examples remain underexplored in current literature .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl Indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, SeO2, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Br2, I2
Major Products:
Oxidation: Indole-4-carboxylic acid
Reduction: 4-Hydroxymethylindole
Substitution: 3-Bromo-4-formylindole, 3-Iodo-4-formylindole
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Indole-4-carboxaldehyde has been investigated for its potential as an anticancer agent. A study highlighted its cytotoxic effects against human lung cancer cell lines (A549) through molecular docking simulations and in vitro assays. The compound showed promising inhibitory activity against RAS, a protein implicated in cancer progression, suggesting its potential for drug development against lung cancer .
Case Study: Cytotoxic Evaluation
- Cell Line: A549 (human lung cancer)
- Method: MTT assay
- Results: Significant cytotoxicity observed, indicating potential as an anticancer drug candidate.
1.2 Anti-inflammatory Properties
Research has demonstrated that this compound exhibits anti-inflammatory effects, particularly in liver cells. It was isolated from the seaweed Sargassum thunbergii and shown to attenuate methylglyoxal-induced inflammation in HepG2 cells by modulating inflammatory gene expression and enhancing the activity of Glyoxalase-1 (Glo-1), an enzyme involved in detoxifying harmful metabolites .
Case Study: Hepatic Inflammation
- Cell Line: HepG2 (human hepatocyte)
- Method: Gene expression analysis
- Results: Decreased expression of inflammatory markers (TNF-α, RAGE) and increased Glo-1 levels.
Environmental Applications
2.1 Bioremediation Potential
Indole derivatives, including this compound, have been explored for their role in bioremediation processes due to their ability to interact with pollutants. The compound's structural features allow it to participate in various biochemical reactions that can degrade environmental contaminants .
Case Study: Pollutant Interaction
- Focus: Interaction with heavy metals and organic pollutants.
- Findings: Indole derivatives showed potential for binding and facilitating the breakdown of harmful substances.
Materials Science
3.1 Synthesis of Chemosensors
This compound is utilized in the synthesis of chemosensors for detecting fluoride ions and cyanide ions. Recent studies have shown that derivatives synthesized from I4C exhibit high selectivity and sensitivity towards these ions, making them valuable for environmental monitoring applications .
Table 1: Properties of Chemosensors Derived from this compound
Sensor | Ion Detected | Selectivity | Detection Limit |
---|---|---|---|
SM-1 | F⁻ | High | 0.5 µM |
SM-2 | CN⁻ | Moderate | 1 µM |
SM-3 | F⁻ | Very High | 0.2 µM |
Mechanism of Action
The mechanism of action of 4-Formyl Indole involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to indole derivatives that interact with enzymes and receptors, influencing cellular processes . For example, it can be converted to indole-3-acetic acid, a plant hormone that regulates growth and development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Indole Derivatives
Structural Isomers: Positional Variations of the Aldehyde Group
I4C belongs to a family of indolecarboxaldehydes differing in the position of the aldehyde (-CHO) group on the indole ring. Key isomers include:
Structural Impact on Activity :
- I4C vs. Indole-3-carboxaldehyde : The aldehyde group at position 4 in I4C enhances its specificity for modulating Glo-1 and RAGE pathways in hepatic cells, whereas indole-3-carboxaldehyde is more commonly utilized in synthetic chemistry (e.g., arcyriacyanin A synthesis) .
- Position 5 Isomers : Indole-5-carboxaldehyde, detected in murine adipose tissue, may have distinct metabolic roles, though its biological activities remain less characterized .
Functionalized Indole Derivatives
Other indole derivatives with modified functional groups exhibit diverse properties:
Comparison with I4C :
- Stability: I4C’s stability under experimental conditions (e.g., cell culture) contrasts with 4-methoxyindole-3-methanol’s instability .
- Functional Groups: The cyano group in 4-Cyano-3-dimethylaminomethylindole may confer distinct electronic properties, altering binding affinity compared to I4C’s aldehyde .
Mechanistic and Therapeutic Comparisons
Anti-Inflammatory and Anti-AGE Mechanisms
- I4C : Reduces TNF-α and IFN-γ mRNA expression in HepG2 cells by 50–70% at 100 μM, suppresses AGE accumulation by 40%, and enhances Glo-1 expression 2.5-fold .
- Indole-3-carboxaldehyde: Limited evidence for anti-inflammatory effects; primarily used in synthetic pathways .
- Other Derivatives : 5-Chloro-4-hydroxyindole-3-carbaldehyde’s hydroxyl and chloro groups may target oxidative stress pathways, though data are preliminary .
Biological Activity
Indole-4-carboxaldehyde (I4C) is a naturally occurring compound with significant biological activity, particularly noted for its anti-inflammatory properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with I4C, including its mechanisms of action, effects on various cell types, and relevant case studies.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of an aldehyde functional group at the 4-position of the indole ring. Its molecular formula is and it has a molecular weight of approximately 161.16 g/mol. The compound can be isolated from various natural sources, including certain seaweeds such as Sargassum thunbergii and the roots of Scopolia japonica .
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of I4C, particularly in relation to hepatic inflammation. Research indicates that I4C can mitigate methylglyoxal (MGO)-induced inflammation in human hepatocyte cell lines (HepG2). The compound achieves this by:
- Inhibiting Pro-inflammatory Cytokines : I4C significantly reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) .
- Modulating NF-κB Activation : The compound prevents MGO-induced activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses .
- Enhancing Glyoxalase-1 Expression : I4C treatment leads to an increase in glyoxalase-1 (Glo-1) expression, which plays a crucial role in detoxifying methylglyoxal and reducing advanced glycation end-products (AGEs) formation .
Study on Hepatic Inflammation
A pivotal study published in 2019 explored the effects of I4C on hepatic inflammation induced by MGO. The findings demonstrated that:
- Cell Viability : I4C did not exhibit cytotoxicity at concentrations up to 100 µM in HepG2 cells.
- Gene Expression : Pre-treatment with I4C significantly reduced MGO-induced increases in TNF-α and IFN-γ mRNA levels.
- Protein Analysis : Western blot analysis confirmed that I4C treatment inhibited the translocation of NF-κB into the nucleus following MGO exposure, indicating a blockade in the inflammatory signaling pathway .
Summary of Biological Activities
The following table summarizes key biological activities and mechanisms associated with this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Indole-4-carboxaldehyde, and how are they validated experimentally?
this compound is synthesized via carbon chain extension reactions starting from substituted indoles. For example, it can be prepared through a multi-step process involving sulfoxide intermediates, as demonstrated in a six-step synthesis with a 68% overall yield . Key validation steps include:
- Chromatographic purity checks (TLC/HPLC) to confirm intermediate formation.
- Spectroscopic characterization (¹H/¹³C NMR, IR) to verify structural integrity .
- Melting point analysis (139–143°C) to ensure consistency with literature values .
Q. How is this compound characterized structurally, and what analytical methods are prioritized?
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons and aldehyde signals (δ ~9.8–10.0 ppm), while ¹³C NMR confirms the carbonyl carbon (δ ~190 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 145.16 (C₉H₇NO) align with the compound’s molecular weight .
- Infrared Spectroscopy (IR) : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde functional group .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a versatile intermediate in synthesizing bioactive molecules, such as:
- Aziridine derivatives for alkaloid synthesis (e.g., (+)-lysergic acid precursors) .
- Piperidinyl-indole hybrids with potential opioid receptor modulation activity .
- Heterocyclic conjugates for drug delivery systems, leveraging its aldehyde group for crosslinking reactions .
Advanced Research Questions
Q. How can researchers optimize multi-step syntheses of this compound to address low yields?
Yield optimization strategies include:
- Stepwise solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in nucleophilic substitutions .
- Catalytic improvements : Use of palladium catalysts in cross-coupling reactions to reduce side products .
- Purification techniques : Flash chromatography with gradients (hexanes:EtOAc) improves isolation of intermediates .
- Trial experiments : Small-scale trials to determine optimal reagent stoichiometry and reaction times .
Q. What experimental challenges arise when using this compound in cross-coupling reactions, and how are they resolved?
Challenges include:
- Aldehyde reactivity : Competing side reactions (e.g., oxidation or dimerization) require inert atmospheres and low temperatures .
- Regioselectivity : Steric hindrance at the indole C4 position necessitates directing groups (e.g., sulfoxides) to control reaction sites .
- Byproduct mitigation : Use of scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive reactions .
Q. How can researchers reconcile contradictory data on the reactivity of this compound in different solvent systems?
Contradictions often stem from solvent polarity and pH effects. Methodological approaches include:
- Systematic solvent screening : Compare reaction outcomes in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents .
- pH-controlled studies : Adjust reaction media acidity to stabilize intermediates (e.g., protonation of indole nitrogen) .
- Computational modeling : DFT calculations to predict solvent-dependent reaction pathways .
Q. What strategies are recommended for designing controlled experiments to study this compound’s role in heterocyclic ring formation?
Key experimental design principles:
- Variable isolation : Test one independent variable (e.g., temperature) while controlling others (e.g., catalyst loading) .
- Statistical validation : Use ANOVA or t-tests to assess significance of yield differences across conditions .
- Comparative analysis : Benchmark against analogous aldehydes (e.g., indole-5-carboxaldehyde) to evaluate positional effects .
Q. Methodological Guidance
Q. How should researchers document and analyze raw data from this compound syntheses?
Best practices include:
- Structured appendices : Tabulate raw data (e.g., NMR shifts, yields) separately, with processed data (e.g., graphs) in the main text .
- Error analysis : Calculate standard deviations for triplicate experiments and report uncertainties in spectroscopic measurements .
- Reproducibility checks : Include detailed experimental protocols (e.g., reagent grades, instrument settings) .
Q. What criteria define a robust research question for studies involving this compound?
A strong research question should:
- Specify variables (e.g., “How does temperature affect the yield of this compound in Pd-catalyzed cross-coupling?”) .
- Align with gaps in existing literature (e.g., understudied C4 reactivity vs. C3/C5 positions) .
- Be testable within resource constraints (e.g., avoiding ultra-high vacuum setups without justification) .
Properties
IUPAC Name |
1H-indole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDDFGLNZWNJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318838 | |
Record name | Indole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-86-8 | |
Record name | Indole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 337264 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1074-86-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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